molecular formula C8H17N3O2 B13277589 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

Cat. No.: B13277589
M. Wt: 187.24 g/mol
InChI Key: DNSNIORUJNTUIE-MLWJPKLSSA-N
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Description

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea can be achieved through the nucleophilic addition of amines to isocyanates. One practical method involves the reaction of an appropriate amine with potassium isocyanate in water, which avoids the use of organic co-solvents and promotes high chemical purity . This method is mild, efficient, and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods

For large-scale production, the synthesis can be adapted to use continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrolidine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea is unique due to its specific structural features, such as the methoxy group on the pyrrolidine ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-3-[(4S)-4-methoxypyrrolidin-3-yl]urea

InChI

InChI=1S/C8H17N3O2/c1-3-10-8(12)11-6-4-9-5-7(6)13-2/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12)/t6?,7-/m0/s1

InChI Key

DNSNIORUJNTUIE-MLWJPKLSSA-N

Isomeric SMILES

CCNC(=O)NC1CNC[C@@H]1OC

Canonical SMILES

CCNC(=O)NC1CNCC1OC

Origin of Product

United States

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